molecular formula C18H20F2N2O2S B6643191 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine

1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine

Cat. No. B6643191
M. Wt: 366.4 g/mol
InChI Key: OIIHOXXTPJLCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine (DFPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a piperazine derivative that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine acts as a ligand for GPCRs, which are transmembrane proteins that play a crucial role in signal transduction. Upon binding to a GPCR, 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine induces conformational changes in the protein, leading to the activation of downstream signaling pathways. This mechanism of action makes 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine a valuable tool for studying GPCR signaling and drug discovery.
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine has been found to exhibit various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells by targeting the GPCR CXCR4. It has also been shown to modulate the activity of the neurotransmitter dopamine, making it a potential therapeutic target for neurological disorders such as schizophrenia.

Advantages and Limitations for Lab Experiments

1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine has several advantages for lab experiments, including its high selectivity for GPCRs and its ability to induce conformational changes in proteins. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

For research on 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine include its use as a tool for studying GPCR signaling in various diseases, including cancer, Alzheimer's disease, and schizophrenia. It also has potential applications in drug discovery for these diseases. Additionally, further research is needed to optimize the synthesis method of 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine and improve its solubility and toxicity profile for use in lab experiments.

Synthesis Methods

1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine can be synthesized using various methods, including the reaction of 2,6-difluoroaniline and 4-ethylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-difluoroaniline and 4-ethylbenzenesulfonyl hydrazide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then subjected to piperazine in the presence of a base such as sodium hydride or potassium carbonate to obtain 1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine.

Scientific Research Applications

1-(2,6-Difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine has been found to exhibit various scientific research applications, including its use as a fluorescent probe for detecting protein conformational changes. It has also been used as a ligand for G protein-coupled receptors (GPCRs) and has shown potential in drug discovery for various diseases such as cancer, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

1-(2,6-difluorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2S/c1-2-14-6-8-15(9-7-14)25(23,24)22-12-10-21(11-13-22)18-16(19)4-3-5-17(18)20/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIHOXXTPJLCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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